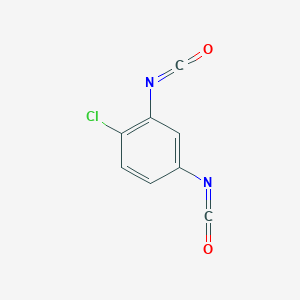

1-Chloro-2,4-diisocyanatobenzene

説明

It is synthesized via the photochlorination of toluene-2,4-diisocyanate (TDI), forming 1-chloromethyl-2,4-diisocyanatobenzene (1Cl-TDI) as an intermediate for polyurethane production . This reaction occurs via a free-radical mechanism, where chlorine substitution occurs preferentially on the methyl side chain of TDI under controlled conditions in microstructured reactors . The compound’s dual isocyanate groups render it highly reactive in polymerization reactions, while the chlorine substituent influences electronic and steric properties, impacting its reactivity and selectivity in industrial applications.

特性

CAS番号 |

4998-28-1 |

|---|---|

分子式 |

C8H3ClN2O2 |

分子量 |

194.57 g/mol |

IUPAC名 |

1-chloro-2,4-diisocyanatobenzene |

InChI |

InChI=1S/C8H3ClN2O2/c9-7-2-1-6(10-4-12)3-8(7)11-5-13/h1-3H |

InChIキー |

SZBXTBGNJLZMHB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1N=C=O)N=C=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Analysis

*Molecular formula inferred from structural description in .

Key Observations :

- Isocyanate vs. Nitro Groups : CDNB (1-chloro-2,4-dinitrobenzene) lacks isocyanate groups but shares the chlorine substituent. Its nitro groups make it electrophilic, enabling conjugation with glutathione in GST assays , whereas isocyanates in 1-chloro-2,4-diisocyanatobenzene facilitate nucleophilic addition reactions in polymer synthesis .

- Positional Effects : In TDI derivatives, chlorine substitution on the methyl side chain (1Cl-TDI) versus the aromatic ring (5Cl-TDI) alters reactivity. 1Cl-TDI is a primary product in photochlorination, while 5Cl-TDI forms as a side product due to competing reaction pathways .

- Steric and Electronic Effects : Methoxy groups in 1-chloro-5-isocyanato-2,4-dimethoxybenzene donate electron density, reducing electrophilicity compared to the electron-withdrawing chlorine and isocyanate groups in 1-chloro-2,4-diisocyanatobenzene.

Table 2: Reactivity and Industrial Use

Key Findings :

- Polymer Chemistry : 1-Chloro-2,4-diisocyanatobenzene’s dual -NCO groups enable rapid crosslinking, but its chlorination position must be controlled to avoid side products like 5Cl-TDI .

- Biochemical Reactivity : CDNB’s cytotoxicity in erythrocytes contrasts with 1-chloro-2,4-diisocyanatobenzene’s industrial utility, underscoring the role of functional groups in biological vs. synthetic contexts.

Enzymatic and Toxicological Profiles

Table 3: Enzymatic and Toxicological Data

Key Insights :

- CDNB’s high GST activity and membrane disruption highlight its utility in studying detoxification pathways, whereas 1-chloro-2,4-diisocyanatobenzene’s industrial focus limits toxicological data.

- Substrate specificity varies among GST isoforms; CDNB is preferred over 1,2-dichloro-4-nitrobenzene in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。